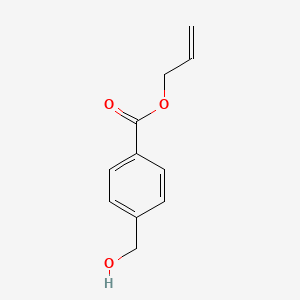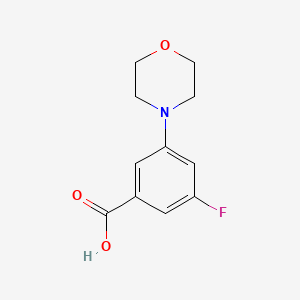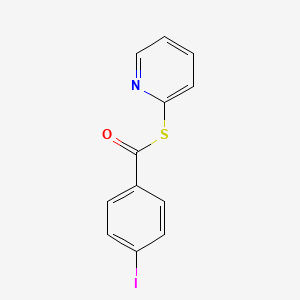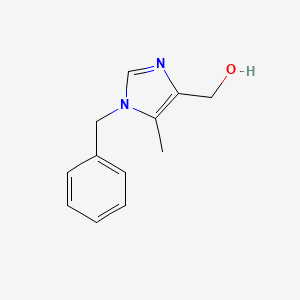
(1-benzyl-5-methylimidazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-5-methylimidazol-4-yl)methanol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a benzyl group at the first position, a hydroxymethyl group at the fourth position, and a methyl group at the fifth position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-5-methylimidazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
化学反応の分析
Types of Reactions: (1-benzyl-5-methylimidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Benzyl-4-formyl-5-methylimidazole.
Reduction: 1-Benzyl-4-hydroxymethyl-5-dihydroimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(1-benzyl-5-methylimidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (1-benzyl-5-methylimidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl and hydroxymethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- 4-Hydroxymethyl-5-methylimidazole
- 1-Benzyl-5-methylimidazole
- 1-Benzyl-4-formyl-5-methylimidazole
Comparison: (1-benzyl-5-methylimidazol-4-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxymethyl-5-methylimidazole, the benzyl group enhances lipophilicity and membrane permeability. In contrast to 1-Benzyl-5-methylimidazole, the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(1-benzyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3 |
InChIキー |
XABUPFKPBDRPAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


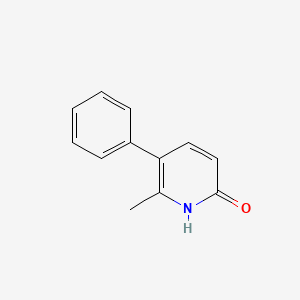
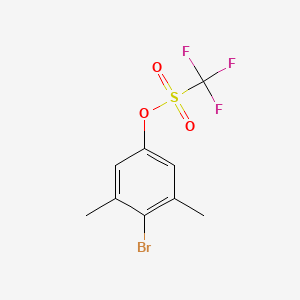
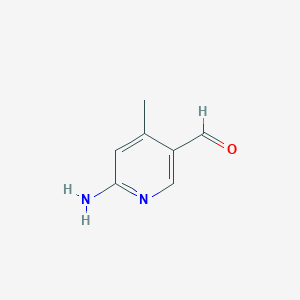
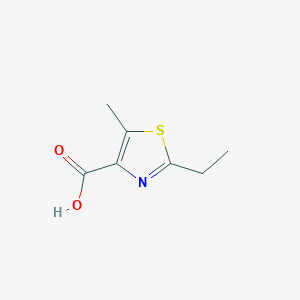
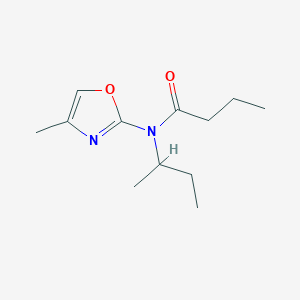
![2-Ethyl-7-(hydroxymethyl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B8714867.png)
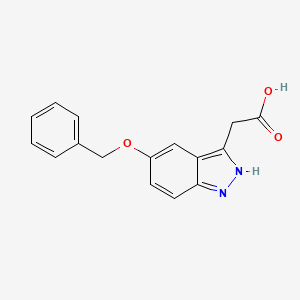
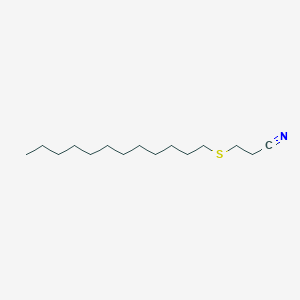
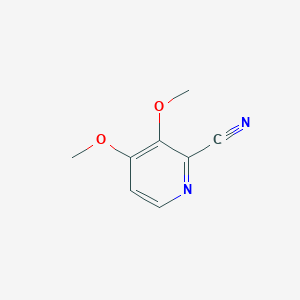
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)
